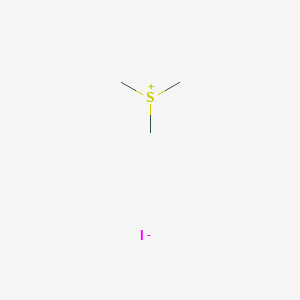

三甲基磺鎓碘

描述

Trimethylsulfonium iodide is a white to yellowish crystalline solid . It is a sulfoxonium salt used in organic synthesis .

Synthesis Analysis

Trimethylsulfonium iodide can be synthesized by the reaction of dimethyl sulfoxide and iodomethane . The reaction is as follows: (CH3)2SO + CH3I → (CH3)3SO+I .Molecular Structure Analysis

Trimethylsulfonium iodide has a molecular formula of C3H9IS . Its average mass is 204.073 Da and its monoisotopic mass is 203.946960 Da . The ion has a trigonal pyramidal molecular geometry at the sulfur atom, with C-S-C angles near 102° and a C-S bond distance of 177 picometers .Chemical Reactions Analysis

Trimethylsulfonium iodide is commonly used as a methylating agent in organic synthesis . Treatment with a strong base yields the dimethylsulfonium methylide, which reacts in-situ with the carbonyl group of ketones to form epoxides or allylic alcohols .Physical And Chemical Properties Analysis

Trimethylsulfonium iodide is soluble in water, alcohol, tetrahydrofuran, and dimethyl sulfoxide . It has a melting point of 215-220 °C .科学研究应用

Methylating Agent in Organic Synthesis

Trimethylsulfonium iodide is commonly used as a methylating agent in organic synthesis . It can transfer a methyl group to other molecules, which is a crucial step in many chemical reactions.

Formation of Epoxides

When treated with a strong base, Trimethylsulfonium iodide yields the dimethylsulfonium methylide, which reacts in-situ with the carbonyl group of ketones to form epoxides . Epoxides are cyclic ethers that are useful in a variety of chemical reactions.

Formation of Allylic Alcohols

In addition to forming epoxides, the dimethylsulfonium methylide produced from Trimethylsulfonium iodide can also react with the carbonyl group of ketones to form allylic alcohols . Allylic alcohols are valuable intermediates in organic synthesis.

4. Surface Modification in Perovskite Solar Cells Trimethylsulfonium iodide is used for surface modification of methylammonium lead iodide-based perovskite solar cells (PSCs). This helps to impede moisture penetration, improve charge transfer, and passivate surface defects .

Enhancement of Photovoltaic Performance

The use of Trimethylsulfonium iodide in PSCs leads to an improvement in their photovoltaic performance. The optimized PSC exhibits a power conversion efficiency (PCE) of 21.03% under one-sun illumination .

Improvement of Device Stability

Trimethylsulfonium iodide-treated cells display enhanced device stability, retaining 92.7% of their initial PCE after 50 days of storage in ambient conditions . This makes it a valuable material for long-term applications in solar energy.

作用机制

Target of Action

Trimethylsulfonium iodide primarily targets carbonyl compounds such as ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets through a process known as the Corey-Chaykovsky Reaction . This reaction involves the generation of ylides in situ by the deprotonation of sulfonium halides with strong bases . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The interaction of Trimethylsulfonium iodide with carbonyl compounds leads to the formation of epoxides or allylic alcohols . These products are involved in various biochemical pathways, serving as precursors for more complex molecules or participating in subsequent reactions.

Result of Action

The primary result of Trimethylsulfonium iodide’s action is the formation of epoxides or allylic alcohols from carbonyl compounds . These products can have various effects at the molecular and cellular level, depending on their specific structures and the context in which they are produced.

Action Environment

The action of Trimethylsulfonium iodide is influenced by environmental factors such as the presence of a strong base , which is necessary for the generation of the ylide . Additionally, the compound’s reactivity suggests that it might be sensitive to conditions such as pH and temperature.

安全和危害

Trimethylsulfonium iodide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

未来方向

Trimethylsulfonium iodide has been investigated for use in photovoltaic applications . It has been used in the development of moisture-stable perovskite solar cells . The research revealed that trimethylsulfonium lead triiodide (TMSPbI3) exhibited a relatively large optical band gap and high absorption coefficient .

属性

IUPAC Name |

trimethylsulfanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJYIHQDILEQNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

676-84-6 (Parent) | |

| Record name | Trimethylsulfonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883803 | |

| Record name | Sulfonium, trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Trimethylsulfonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Trimethylsulfonium iodide | |

CAS RN |

2181-42-2 | |

| Record name | Trimethylsulfonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2181-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsulfonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsulfonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfonium, trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfonium, trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsulphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSULFONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z1LIZ2LUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Trimethylsulfonium iodide (TMSI) has the molecular formula C3H9SI and a molecular weight of 198.10 g/mol. [, , ]

A: TMSI acts as a surface modifier for perovskite solar cells, forming a moisture-resistant layer that impedes water penetration and enhances device stability. []

A: Yes, unlike organic ammonium salts, which degrade quickly due to their protic nature, the aprotic structure of TMSI makes it more resistant to moisture, leading to improved long-term stability in perovskite solar cells. []

A: TMSI acts as a reagent in the presence of a base, generating a sulfonium ylide. This ylide then reacts with aldehydes to form epoxides. [, , ]

A: In reactions of benzophenone with TMSI and solid potassium hydroxide in acetonitrile, the solvent acts as a phase-transfer catalyst. Acetonitrile facilitates the transport of the base from the solid KOH to the reaction medium, where it reacts with TMSI to form the reactive ylide intermediate. []

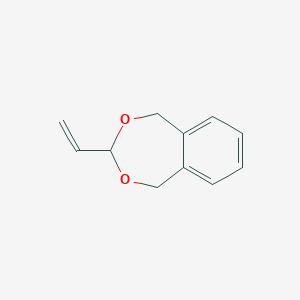

A: TMSI facilitates the conversion of intermediates formed from the reaction of 2-hydroxyphenylmethanones and 1-chloro-1-(benzotriazol-1-yl)alkanes into oxiranes. These oxiranes are then further transformed into the desired 3-hydroxymethylbenzofurans or their dihydro derivatives. []

A: Yes, TMSI plays a crucial role in forming triazapentalenes and furans through its reaction with intermediates derived from acylacetylenes and benzotriazole. []

A: TMSI is employed to generate an oxiranyl side chain in a precursor molecule during the multi-step synthesis of DB[a,l]PDE, ultimately enabling the stereoselective preparation of both the syn- and anti-isomers of these metabolites. []

A: The mutagenicity of DB[a,l]PDE, synthesized using TMSI, was evaluated in various biological systems, including bacterial strains and mammalian cells. Results indicated that these dihydrodiol epoxides exhibited significant mutagenic potency, exceeding that of previously studied analogues. This finding suggests a potential link between these metabolites and the potent carcinogenicity of DB[a,l]P. []

A: While the provided research abstracts do not explicitly mention computational studies on TMSI itself, they highlight its use in synthesizing compounds that are likely subjects of computational investigations. For example, the synthesized dihydrodiol epoxides of dibenzo[a,l]pyrene are strong candidates for computational modeling to understand their interactions with DNA and their role in carcinogenesis. []

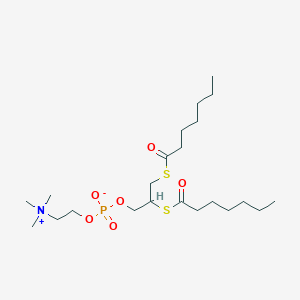

A: Studies comparing the effects of SC-0224 (which contains a trimethylsulfonium group) and glyphosate on duckweed revealed that SC-0224 caused more significant increases in free amino acid levels. The effects of SC-0224 were comparable to those of trimethylsulfonium iodide (TMS-I). This suggests that the trimethylsulfonium moiety in SC-0224 contributes to its herbicidal action, potentially by disrupting amino acid biosynthesis or metabolism. []

A: The aprotic nature of TMSI makes it highly resistant to moisture compared to protic organic ammonium salts, leading to enhanced stability and longevity of perovskite solar cells. This characteristic is crucial for practical applications of these devices in humid environments. []

A: Researchers employed various analytical techniques, including X-ray diffraction (XRD) [, ], Raman spectroscopy [], nuclear magnetic resonance (NMR) spectroscopy (not explicitly mentioned but likely used), and thin-layer chromatography (TLC) [], to characterize TMSI and its reaction products in different studies.

A: Research is exploring alternatives to lead in perovskite solar cells due to its toxicity. One study investigated gold or silver combined with bismuth, and silver by itself, as potential substitutes. While the conductivities of these materials were promising, their solar cell efficiencies were low compared to lead-based perovskites. Further research is needed to improve their performance and viability as replacements for lead. []

A: Early research in the early 20th century investigated the effects of TMSI and related onium compounds on the autonomic nervous system. Studies found that these compounds, including TMSI, exhibited varying degrees of “muscarine” and "nicotine" like actions, indicating their ability to interact with cholinergic receptors. Furthermore, TMSI was found to possess curare-like activity, suggesting an effect on neuromuscular junctions. These findings highlight the historical significance of TMSI in understanding the structure-activity relationships of onium compounds and their pharmacological effects. []

A: The research on TMSI showcases interdisciplinary collaborations spanning organic chemistry, materials science, and chemical engineering. For instance, the development of TMSI-modified perovskite solar cells necessitates expertise in synthetic chemistry for material preparation, materials characterization techniques to understand its impact on device performance, and engineering principles for device fabrication and optimization. This exemplifies how TMSI research fosters cross-disciplinary synergy to advance technological applications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate](/img/structure/B124916.png)

![Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate](/img/structure/B124920.png)